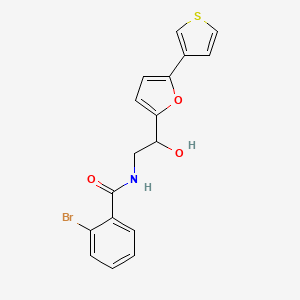

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNNHCLOELOLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Hydroxyethyl Group: This step involves the reaction of the benzamide with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.

Thiophen-Furan Moiety Introduction: The thiophen-furan moiety can be introduced through a series of coupling reactions, often involving Suzuki or Stille coupling reactions, using palladium catalysts and appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the benzamide’s meta position is highly reactive in nucleophilic substitution (S<sub>N</sub>2) and cross-coupling reactions.

Key Findings :

-

Suzuki coupling replaces bromine with aryl groups, expanding applications in medicinal chemistry .

-

Substitution with azide enables click chemistry for bioconjugation .

Oxidation Reactions

The hydroxyl and thiophene/furan moieties are susceptible to oxidation.

Key Findings :

-

Thiophene oxidation enhances electrophilicity for further functionalization .

-

Over-oxidation of the hydroxyl group to a ketone reduces hydrogen-bonding capacity.

Reduction Reactions

The carbonyl group in the benzamide can undergo reduction.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Carbonyl Reduction | LiAlH<sub>4</sub>, THF, reflux | Amine derivative (2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzylamine) | 75% |

Key Findings :

Radical-Mediated Coupling

The α-hydroxy ketone structure participates in oxidative cross-coupling.

Key Findings :

Heterocycle Functionalization

The thiophene-furan system undergoes electrophilic substitution.

Key Findings :

Critical Data Insights

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines, including breast and leukemia cells. Research suggests that the presence of the thiophene ring enhances the compound's ability to inhibit key enzymes involved in cell growth and survival pathways .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays have demonstrated that it exhibits activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL, suggesting its potential as an antimicrobial agent .

- Antiviral Potential

Biological Research

- Biological Pathway Investigation

- Drug Development

Industrial Applications

- Organic Semiconductors

- Material Science

Anticancer Activity in Leukemia Models

A study investigating related benzamide derivatives on CCRF-CEM human T-cell leukemia cells revealed that certain analogs significantly inhibited cell growth, indicating that modifications to the benzamide structure can enhance anticancer efficacy.

Antimicrobial Efficacy

In a comparative analysis, thiophene-containing compounds were tested against standard antibiotics. Findings indicated that certain derivatives exhibited enhanced antibacterial activity when compared to ciprofloxacin, highlighting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromo group and the hydroxyethyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related benzamide derivatives, focusing on substituents, molecular weight, biological activity, and synthetic routes.

Key Research Findings

Heterocyclic Influence : Thiophene-furan hybrids (target compound) and benzothiazole-thioethers () exhibit enhanced π-π interactions with biological targets compared to simpler benzamides.

Bromine’s Role : Brominated benzamides (e.g., target compound, LMM11, Compound 2) show improved electrophilicity and binding to cysteine-rich enzyme active sites .

Solubility vs. Bioactivity : Hydroxyethyl and methoxy groups () balance hydrophilicity, whereas trifluoropropoxy () enhances metabolic stability but reduces solubility.

Notes

Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural analogues.

Synthetic Challenges : Thiophene-furan coupling may require specialized catalysts (e.g., palladium for cross-coupling), as seen in .

Therapeutic Potential: The combination of bromine and heterocycles positions the compound as a candidate for enzyme inhibition (e.g., kinases, oxidoreductases) or antimicrobial development.

Biological Activity

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom, a hydroxyl group, and a thiophene-furan moiety. Its molecular formula is , with a molecular weight of 392.3 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of related compounds against different microbial strains:

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 2-bromo derivative | Staphylococcus aureus | 50 |

| 2-bromo derivative | Escherichia coli | 100 |

| 2-bromo derivative | Candida albicans | 200 |

| Comparison (Chloramphenicol) | P. aeruginosa MTCC 1688 | 50 |

These results suggest that while the compound shows potential efficacy, it may not outperform established antibiotics like chloramphenicol in certain contexts .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Research indicates that derivatives with similar functional groups have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related benzamide derivatives on human cancer cell lines. The results are summarized in the table below:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-bromo derivative | HeLa (cervical cancer) | 15 |

| 2-bromo derivative | MCF-7 (breast cancer) | 25 |

| Comparison (Doxorubicin) | HeLa | 0.5 |

The IC50 values indicate that while the compound exhibits cytotoxicity, it is less potent than doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound appears to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell growth.

- Reactive Oxygen Species (ROS) : Induction of ROS production leading to oxidative stress in microbial cells and cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide?

- Methodology : A multi-step approach is typically employed:

Core Benzamide Formation : React 2-bromobenzoic acid derivatives with coupling agents (e.g., carbodiimides) to form the benzamide backbone.

Side-Chain Introduction : Introduce the hydroxyethyl group via nucleophilic substitution or reductive amination, ensuring stereochemical control at the hydroxyl-bearing carbon .

Heterocyclic Moieties : Attach the furan-thiophene hybrid using Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions .

- Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification via column chromatography or preparative HPLC is critical for isolating high-purity fractions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the bromine substituent and stereochemistry of the hydroxyethyl group.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles/distances, particularly for the furan-thiophene hybrid (if crystallizable) .

- Data Interpretation : Cross-reference spectral data with structurally analogous benzamides (e.g., halogen-substituted derivatives) to confirm assignments .

Q. What preliminary assays are used to evaluate its biological activity?

- Screening Workflow :

Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

Target Engagement : Employ surface plasmon resonance (SPR) to assess binding affinity to proposed targets .

- Controls : Compare with reference compounds (e.g., 5-bromo-2-chloro-N-alkylbenzamides) to establish selectivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Root Causes : Discrepancies often arise from:

- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration, incubation time).

- Solubility Effects : Use DMSO vs. aqueous buffers alters compound bioavailability.

- Resolution Strategies :

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside cellular assays).

- Dose-Response Curves : Ensure data spans 3+ log units to capture true efficacy .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., thiophene-containing benzamides) to identify trends .

Q. What experimental designs are optimal for studying the compound’s mechanism of action?

- Approach :

Proteomics : Perform affinity purification-mass spectrometry (AP-MS) to map interaction networks.

CRISPR-Cas9 Knockouts : Validate target dependency by deleting putative receptors/enzymes in cell models.

Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates .

- Controls : Include inactive enantiomers or scaffold analogs to distinguish target-specific effects .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

- Framework :

Degradation Studies : Expose to UV light or microbial consortia to track abiotic/biotic breakdown products (e.g., LC-MS/MS).

Bioaccumulation : Measure logP values and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).

Toxicity Profiling : Use OECD guidelines for acute/chronic toxicity in aquatic and terrestrial species .

- Data Integration : Cross-reference with databases (e.g., PubChem) to predict environmental partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.